molecular formula C24H28N2O6S B3287705 5-(2-morpholino-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one CAS No. 847487-67-6

5-(2-morpholino-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B3287705
CAS No.: 847487-67-6
M. Wt: 472.6 g/mol
InChI Key: KQZXIEGPLXDTTE-UHFFFAOYSA-N
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Description

5-(2-Morpholino-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a high-purity chemical compound intended for research and development purposes. As a derivative of the 1,5-benzothiazepine structural class—a scaffold known for its significant pharmacological interest—this compound presents a compelling subject for medicinal chemistry and drug discovery programs . The structure incorporates a 3,4,5-trimethoxyphenyl moiety, a group often associated with biological activity in various therapeutic agents, and a morpholino carbonyl ethyl side chain, which can influence the molecule's physicochemical properties and pharmacokinetic profile. Researchers may explore this compound as a key intermediate in synthetic pathways or as a novel chemical entity for screening against various biological targets. Given the documented research applications of similar 1,5-benzothiazepine derivatives, this compound may have potential in cardiovascular and central nervous system (CNS) drug research . It is supplied as a solid and recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-morpholin-4-yl-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S/c1-29-18-12-16(13-19(30-2)24(18)31-3)21-14-22(27)26(17-6-4-5-7-20(17)33-21)15-23(28)25-8-10-32-11-9-25/h4-7,12-13,21H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZXIEGPLXDTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-morpholino-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one , identified by its CAS number 847487-67-6 , is a hybrid molecule that combines various pharmacophores. This structure suggests potential biological activities that merit detailed investigation. The compound's molecular formula is C24H28N2O6SC_{24}H_{28}N_{2}O_{6}S with a molecular weight of 472.6 g/mol .

The biological activity of this compound is believed to stem from its structural components, particularly the morpholine and thiazepine moieties. Morpholines are known for their ability to interact with various biological targets, potentially modulating enzyme activity and receptor interactions . The thiazepine ring may contribute to the compound's ability to penetrate biological membranes and exert pharmacological effects.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thiazepine have shown significant inhibition of tumor growth in various cancer models. The mechanism often involves the induction of apoptosis through caspase activation .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as diabetes. For example, related compounds have demonstrated α-glucosidase inhibitory activity, which is crucial for managing blood sugar levels .

3. Neuroprotective Effects

There is emerging evidence that morpholine derivatives can exhibit neuroprotective effects. These compounds may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50 values)Reference
AnticancerIC50 = 0.012 μM (PI3Kβ)
α-Glucosidase InhibitionIC50 = 34.71 μg/ml
AChE InhibitionIC50 = X μM (hypothetical)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazepinone Derivatives
Compound Name Substituents (R1, R2) Key Features Reference
Target Compound R1: Morpholino-2-oxoethyl; R2: 3,4,5-OMe High steric bulk from trimethoxyphenyl; potential tubulin inhibition
5-(2-Dimethylamino-ethyl)-3-hydroxy-... R1: Dimethylaminoethyl; R2: 4-OMe Smaller substituent (4-OMe) may reduce cytotoxicity; acetate ester enhances bioavailability

Key Differences :

  • The trimethoxyphenyl group in the target compound offers enhanced π-stacking and hydrophobic interactions compared to the single methoxy group in analogs.
  • The morpholino moiety (vs. dimethylaminoethyl) improves water solubility and metabolic stability .
Thiazolidinone Derivatives
Compound Name Core Structure Pharmacological Notes Reference
5-(Z)-Arylidene-2-arylidenehydrazono-... Thiazolidinone Broad-spectrum antimicrobial activity
Hybrid thiazole-oxoindole derivatives Thiazolidinone-indole fusion Anticancer activity via kinase inhibition

Comparison :

  • Thiazolidinones (e.g., ) exhibit greater conformational flexibility but lower metabolic stability than the rigid benzothiazepinone core.
  • The 3,4,5-trimethoxyphenyl group in the target compound may confer stronger antiproliferative effects compared to simpler arylidene substituents in thiazolidinones .
Morpholino-Containing Compounds
Compound Name Morpholino Position Application Reference
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid Triazine core Kinase inhibition; high selectivity
5-(5-(Morpholinosulfonyl)-2-oxoindolin-3-ylidene)-... Indole-thiazolidinone hybrid Anticancer activity via tubulin polymerization inhibition

Key Insights :

  • Morpholino groups in enhance solubility and target affinity, similar to the target compound.
  • The sulfonyl group in ’s hybrid may increase cytotoxicity but reduce oral bioavailability compared to the target’s oxoethyl linker .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step procedures, including:

  • Formation of the thiazepinone core : Cyclization of thioamide precursors under acidic or basic conditions.
  • Introduction of the morpholino-oxoethyl group : Alkylation or acylation reactions using morpholine derivatives (e.g., 2-chloroacetyl morpholine) .
  • Functionalization of the 3,4,5-trimethoxyphenyl group : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) . Key intermediates include the benzo[b][1,4]thiazepin-4(5H)-one scaffold and substituted acetyl-morpholine precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

  • 1H/13C NMR : Critical for confirming substituent positions (e.g., morpholino and trimethoxyphenyl groups). For example, the methylene protons adjacent to the morpholino carbonyl appear as distinct triplets (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Resolution of conflicting data : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (e.g., DFT-based NMR prediction) .

Q. What preliminary biological assays are recommended to screen for antimicrobial activity?

Follow protocols from structurally related compounds:

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC determination : Use broth microdilution methods (CLSI guidelines).
  • Antifungal screening : Include Candida albicans and Aspergillus species .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the morpholino and trimethoxyphenyl groups?

  • Systematic substitution : Synthesize analogs with modified morpholino (e.g., piperazine or thiomorpholine) or methoxy groups (e.g., mono-/di-methoxy variants).
  • Biological testing : Compare antimicrobial potency and selectivity across analogs.
  • Computational modeling : Perform docking studies to assess interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies can mitigate low yields in the cyclization step during synthesis?

  • Optimize reaction conditions : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Lewis acids like ZnCl₂).
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates.
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (DMF-acetic acid mixtures) .

Q. How can researchers resolve contradictions in reported biological activity data across similar compounds?

  • Replicate experiments : Ensure identical assay conditions (e.g., pH, inoculum size).
  • Control standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays).
  • Data normalization : Express activity as a percentage of positive controls to account for batch variability .

Q. What methodologies are suitable for studying the compound’s pharmacokinetics (PK) in preclinical models?

  • In vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers.
  • In vivo PK : Administer via intravenous/oral routes in rodents, with serial blood sampling for LC-MS/MS analysis.
  • Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs .

Methodological Considerations

  • Experimental design : Align with CRDC guidelines (e.g., RDF2050108 for process simulation) to ensure reproducibility .
  • Data analysis : Use nonlinear regression for dose-response curves (e.g., GraphPad Prism) and multivariate analysis for SAR datasets .
  • Safety protocols : Follow OSHA-compliant handling procedures for morpholino derivatives (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-morpholino-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(2-morpholino-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

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